3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde
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Description
“3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the CAS Number: 329222-83-5 . It has a molecular weight of 270.33 .
Molecular Structure Analysis
The molecular formula of this compound is C17H18O3 . The InChI code is 1S/C17H18O3/c1-12-6-13(2)8-16(7-12)20-11-15-9-14(10-18)4-5-17(15)19-3/h4-10H,11H2,1-3H3 .Safety and Hazards
Mechanism of Action
Target of Action
It is believed to act on the central nervous system (cns) to produce its muscle relaxant effects .
Mode of Action
Its mode of action is thought to be due to general CNS depression .
Pharmacokinetics
The pharmacokinetics of metaxalone have been evaluated in healthy adult volunteers. Peak plasma concentrations occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in metaxalone exposure as indicated by peak plasma concentrations (Cmax) and area under the curve (AUC) .
Result of Action
It is known to produce muscle relaxation and relief from discomfort associated with acute, painful musculoskeletal conditions .
Action Environment
Environmental factors such as the presence of food can influence the action, efficacy, and stability of metaxalone. For instance, the presence of a high fat meal at the time of drug administration increased Cmax by 177.5% and increased AUC (AUC0-t, AUC∞) by 123.5% and 115.4%, respectively . Time-to-peak concentration (Tmax) was also delayed (4.3 h versus 3.3 h) and terminal half-life was decreased (2.4 h versus 9.0 h) under fed conditions compared to fasted .
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-6-13(2)8-16(7-12)20-11-15-9-14(10-18)4-5-17(15)19-3/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZCIQKNJFSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=C(C=CC(=C2)C=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214049 |
Source
|
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329222-83-5 |
Source
|
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329222-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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